Cas no 885270-00-8 (Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate)

tert-ブチル5-(アミノメチル)インドリン-1-カルボキシレートは、有機合成において重要な中間体として利用される化合物です。分子内にアミノメチル基とtert-ブトキシカルボニル(Boc)保護基を有しており、医薬品や農薬の合成において高い反応性と選択性を示します。Boc基はアミン保護基として優れた安定性を持ち、酸性条件下で選択的に脱保護が可能です。また、インドリン骨格は生理活性化合物の構築に有用な構造単位です。この化合物は高い純度で供給可能であり、複雑な分子の効率的な合成に貢献します。

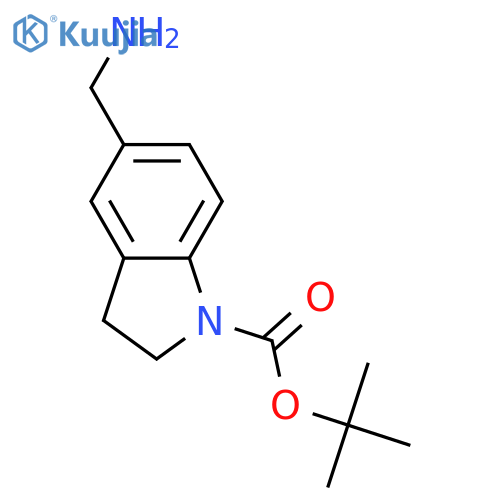

885270-00-8 structure

商品名:Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate

CAS番号:885270-00-8

MF:C14H20N2O2

メガワット:248.320803642273

MDL:MFCD08234590

CID:993135

PubChem ID:53408093

Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 化学的及び物理的性質

名前と識別子

-

- 6-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

- tert-butyl 5-(aminomethyl)-2,3-dihydroindole-1-carboxylate

- TERT-BUTYL 5-(AMINOMETHYL)INDOLINE-1-CARBOXYLATE

- 5-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate

- 4611AJ

- MB05529

- tert-butyl 5-(aminomethyl)indoline- 1-carboxylate

- 5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid t-butyl ester

- 1h-indole-1-carboxylic acid,5-(aminomet

- 1,1-Dimethylethyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate (ACI)

- SCHEMBL19689777

- CS-0179757

- EN300-4350257

- BS-49268

- DTXSID70696176

- MFCD08234590

- 885270-00-8

- E78250

- TERT-BUTYL5-(AMINOMETHYL)INDOLINE-1-CARBOXYLATE

- Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate

-

- MDL: MFCD08234590

- インチ: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3

- InChIKey: GTEVTJRBLUFOKF-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC2C1=CC=C(CN)C=2)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 248.152477885 g/mol

- どういたいしつりょう: 248.152477885 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6

- ぶんしりょう: 248.32

- 疎水性パラメータ計算基準値(XlogP): 1.6

Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-250mg |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 97% | 250mg |

¥1967.39 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250427-250mg |

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate |

885270-00-8 | 98% | 250mg |

¥661.00 | 2024-04-27 | |

| eNovation Chemicals LLC | D968480-100mg |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 95% | 100mg |

$200 | 2024-07-28 | |

| Chemenu | CM146818-1g |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 95% | 1g |

$405 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250427-100mg |

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate |

885270-00-8 | 98% | 100mg |

¥289.00 | 2024-04-27 | |

| abcr | AB536989-1 g |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid t-butyl ester; . |

885270-00-8 | 1g |

€654.00 | 2023-04-14 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-50mg |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 97% | 50mg |

1110.94CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-1g |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 97% | 1g |

5071.29CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-250mg |

5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

885270-00-8 | 97% | 250mg |

1908.1CNY | 2021-05-08 | |

| Enamine | EN300-4350257-0.5g |

tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate |

885270-00-8 | 0.5g |

$589.0 | 2023-06-02 |

Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

885270-00-8 (Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate) 関連製品

- 143262-10-6(1-Boc-indoline)

- 174539-67-4(N-Boc-indoline-7-carboxaldehyde)

- 879887-32-8(1-Boc-5-formylindoline)

- 885272-44-6(7-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER)

- 129488-00-2(tert-Butyl 6-Aminoindoline-1-carboxylate)

- 129487-92-9(tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

atkchemica

(CAS:885270-00-8)Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:885270-00-8)Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):248.0/1210.0